molecular formula C10H10Cl3O4P B12775932 Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl ethyl ester CAS No. 7614-44-0

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl ethyl ester

Cat. No.: B12775932
CAS No.: 7614-44-0
M. Wt: 331.5 g/mol
InChI Key: UQEXNCSDENWEKN-UXBLZVDNSA-N
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Description

Deethylchlorfenviphos is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural and domestic settings. The compound works by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their paralysis and death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deethylchlorfenviphos involves several steps, starting with the chlorination of a suitable precursor. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The chlorinated intermediate is then reacted with an appropriate alcohol, such as ethanol, in the presence of a base like pyridine to form the final product.

Industrial Production Methods: Industrial production of deethylchlorfenviphos follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of the intermediates and final product.

Types of Reactions:

    Oxidation: Deethylchlorfenviphos can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of deethylchlorfenviphos can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Sodium hydroxide, amines; aqueous or organic solvents.

Major Products:

    Oxidation: Formation of corresponding phosphoric acid derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted organophosphate compounds.

Scientific Research Applications

Deethylchlorfenviphos has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of organophosphates in various chemical reactions.

    Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Investigated for its potential use in developing treatments for parasitic infections.

    Industry: Utilized in the formulation of insecticidal products for agricultural and domestic use.

Mechanism of Action

Deethylchlorfenviphos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and eventual death of the insect. The molecular target is the active site of acetylcholinesterase, where deethylchlorfenviphos forms a covalent bond, rendering the enzyme inactive.

Comparison with Similar Compounds

    Chlorfenvinphos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

    Dichlorvos: A related compound used as an insecticide, known for its rapid action and volatility.

    Malathion: An organophosphate insecticide with a broader spectrum of activity and lower toxicity to mammals.

Uniqueness: Deethylchlorfenviphos is unique due to its specific structural modifications, which enhance its stability and effectiveness compared to other organophosphates. Its selective toxicity towards insects and relatively lower impact on non-target organisms make it a valuable tool in pest control.

Properties

CAS No.

7614-44-0

Molecular Formula

C10H10Cl3O4P

Molecular Weight

331.5 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] ethyl hydrogen phosphate

InChI

InChI=1S/C10H10Cl3O4P/c1-2-16-18(14,15)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,2H2,1H3,(H,14,15)/b10-6+

InChI Key

UQEXNCSDENWEKN-UXBLZVDNSA-N

Isomeric SMILES

CCOP(=O)(O)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCOP(=O)(O)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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